molecular formula C15H16N2 B8460233 N-(2,6-Dimethylphenyl)benzamidine

N-(2,6-Dimethylphenyl)benzamidine

Cat. No.: B8460233
M. Wt: 224.30 g/mol
InChI Key: AASIRBFPUPZJOO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)benzamidine is a benzamidine derivative characterized by a central amidine group (-C(=NH)-NH-) attached to a benzene ring and substituted with two methyl groups at the 2- and 6-positions of the phenyl ring. Benzamidines are known for their strong basicity and ability to act as ligands in coordination chemistry or intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)benzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17)

InChI Key

AASIRBFPUPZJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoyl-N,N′-bis(2,6-dimethylphenyl)-benzamidine (Compound 2c)

Structural Differences :

  • Contains two 2,6-dimethylphenyl groups and a benzoyl substituent.
  • Molecular formula: C₃₀H₂₈N₂O vs. the simpler N-(2,6-dimethylphenyl)benzamidine (assumed formula: C₁₅H₁₆N₂).

(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

Structural Differences :

  • Replaces the amidine group with a piperidine-carboxamide moiety.
  • Molecular formula: C₁₄H₂₀N₂O vs. benzamidine derivatives.

N-(2,6-Diisopropylphenyl)-N'-(4-fluorophenyl)benzamidine

Structural Differences :

  • Substitutes methyl groups with bulkier isopropyl groups and adds a 4-fluorophenyl ring.
  • Molecular formula: C₂₅H₂₇FN₂ (MW: 374.5) vs. simpler methyl-substituted benzamidines .

Methyl N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)

Structural Differences :

  • Alanine derivative with methoxyacetyl and methylphenyl groups.
  • Molecular formula: C₁₅H₂₁NO₄ vs. amidine-based structures .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Yield Melting Point (°C) Applications References
This compound C₁₅H₁₆N₂ (assumed) Single 2,6-dimethylphenyl N/A N/A Ligand, intermediate
N-Benzoyl-N,N′-bis(2,6-DMP)-benzamidine C₃₀H₂₈N₂O Dual 2,6-dimethylphenyl, benzoyl 84% 162–164 Crystallography
(2S)-N-(2,6-DMP)-piperidine-2-carboxamide C₁₄H₂₀N₂O Piperidine-carboxamide 59% N/A Pharmaceutical intermediate
N-(2,6-Diisopropylphenyl)-benzamidine C₂₅H₂₇FN₂ Diisopropyl, 4-fluorophenyl N/A N/A Medicinal chemistry
Metalaxyl C₁₅H₂₁NO₄ Alanine-methoxyacetyl N/A N/A Pesticide

Key Findings and Trends

Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in ) reduce solubility but enhance metabolic stability, while electron-withdrawing groups (e.g., fluorine) modify reactivity .

Synthesis Efficiency : Amidines like Compound 2c achieve higher yields (84%) compared to chiral carboxamides (59%), reflecting differing reaction mechanisms .

Biological Relevance : The 2,6-dimethylphenyl group is a common motif in bioactive compounds, from anesthetics () to pesticides (), underscoring its versatility .

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